molecular formula C26H25N3O3 B10816948 2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide

2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide

Cat. No.: B10816948
M. Wt: 427.5 g/mol
InChI Key: HLUMVPVQHKYOOR-UHFFFAOYSA-N
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Description

2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide is a synthetic indole-containing acetamide derivative characterized by a complex molecular architecture. Its structure comprises:

  • Indole core: A bicyclic aromatic system (1H-indol-3-yl) known for its role in modulating biological interactions, particularly in anticancer and neurological targets .
  • Substituents:
    • A phenyl group at the C2 position of the central acetamide, enhancing hydrophobic interactions.
    • A 4-methoxyphenyl moiety on the terminal acetamide, which may improve metabolic stability and membrane permeability due to its electron-donating methoxy group .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C26H25N3O3/c1-29(24(30)16-19-17-27-23-11-7-6-10-22(19)23)25(18-8-4-3-5-9-18)26(31)28-20-12-14-21(32-2)15-13-20/h3-15,17,25,27H,16H2,1-2H3,(H,28,31)

InChI Key

HLUMVPVQHKYOOR-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Biological Activity

The compound 2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : 2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide
  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 336.42 g/mol
  • CAS Number : Not specified in the sources, but related compounds can be referenced for structural comparisons.

Structural Features

The compound features an indole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and phenylacetamide groups suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. A study highlighted that certain indole-based compounds effectively inhibited hepatitis C virus (HCV) replication in subgenomic replicon assays. The compound's structural similarities to effective antiviral agents suggest it may possess similar activity against viral infections .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Activity

In a study evaluating various indole derivatives, one compound exhibited an EC50 value of 0.17 μM against HCV genotype 1b replicons, demonstrating potent antiviral activity with a high selectivity index compared to cytotoxicity . This suggests that modifications in the structure could enhance efficacy while minimizing toxicity.

Study 2: Pharmacokinetics

Pharmacokinetic studies of related compounds have shown favorable profiles, including good oral bioavailability and metabolic stability. For instance, one derivative demonstrated an intravenous half-life of 4.3 hours in rat models, indicating potential for therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaAnticancer ActivityAntiviral ActivityReference
Compound AC20H24N2O3EC50 = 0.17 μMYes
Compound BC18H22N2O4ModerateNo
Compound CC19H23N2O2HighYes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of acetamide derivatives, including the compound , as anticancer agents . Research indicates that similar indole-based compounds exhibit significant cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. For instance, a study demonstrated that derivatives of indole compounds showed selective cytotoxicity while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Indole Derivative AMCF-712.5
Indole Derivative BHCT-11610.0
Indole Derivative CPC-315.0

Analgesic Properties

Acetamide derivatives have also been studied for their analgesic properties . Certain compounds in this class have shown effectiveness comparable to traditional analgesics like paracetamol. The mechanisms often involve the inhibition of pain pathways, making them candidates for pain management therapies .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Inhibitors of this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain .

Antimicrobial Activity

Preliminary investigations suggest that compounds with similar structural motifs exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration for these related compounds was reported around 256 µg/mL, indicating potential for development as antimicrobial agents.

Synthesis and Development

The synthesis of 2-(2-(1H-Indol-3-yl)-N-methylacetamido)-N-(4-methoxyphenyl)-2-phenylacetamide involves multi-step reactions that can be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency and reduce environmental impact .

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of indole derivatives and tested their efficacy against several cancer cell lines using the MTT assay. The results indicated that certain modifications to the acetamide structure significantly enhanced cytotoxicity, leading to further investigations into structure-activity relationships (SAR) to optimize therapeutic profiles .

Case Study: Pain Management

A clinical trial assessed the analgesic efficacy of a related acetamide compound in patients with chronic pain conditions. The trial demonstrated that patients receiving the compound reported significant pain relief compared to a placebo group, validating its potential as an alternative analgesic therapy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Key Substituents Molecular Weight logP Biological Activity (IC₅₀/EC₅₀) References
Target Compound 4-Methoxyphenyl, N-methylacetamido ~463.5 (calc.) ~4.5* Not reported -
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl, pyrrolidinyl 454.5 3.2 Anticancer (HCT-1: <10 µM)
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Naphthyl, 4-methoxyphenethyl 335.4 4.1 Antidiabetic (IC₅₀ = 69 µM)
2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide 4-Methoxybenzyl, 2-oxoacetamide 324.3 2.8 Antioxidant (DPPH assay)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l) 4-Chlorobenzoyl, 4-nitrophenyl 548.9 5.2 Anticancer (Bcl-2/Mcl-1 inhibition)

*Estimated based on similar substituents in .

Pharmacological and Biochemical Comparisons

Anticancer Activity

  • Analogues with indole cores (e.g., compounds 10j–10m in ) exhibit potent inhibition of Bcl-2/Mcl-1 proteins, critical in apoptosis regulation. The 4-nitrophenyl-substituted derivative (10l) shows higher activity (IC₅₀ ~1 µM) compared to the target compound’s structural relatives, likely due to electron-withdrawing nitro groups enhancing target binding .
  • Quinazoline-sulfonyl hybrids (e.g., compound 38) demonstrate broad-spectrum anticancer activity, with IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines, attributed to dual inhibition of tyrosine kinases and topoisomerases .

Metabolic and Enzymatic Effects

  • N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c) exhibit antidiabetic activity via PPAR-γ modulation.

Structure-Activity Relationship (SAR) Insights

  • Electron-donating groups (e.g., 4-methoxy in the target compound) improve solubility and reduce metabolic degradation compared to electron-withdrawing substituents (e.g., 4-nitro in 10l) .
  • Bulkier aromatic substituents (e.g., naphthyl in 3a) correlate with higher enzymatic inhibition but may reduce bioavailability due to increased molecular weight .

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